4'-Amino-3',5'-dibromoacetophenone
Overview
Description
4’-Amino-3’,5’-dibromoacetophenone is a chemical compound that belongs to the class of acetophenone derivatives. It is characterized by the presence of amino and dibromo substituents on the acetophenone core structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Amino-3’,5’-dibromoacetophenone typically involves halogenation and amination reactions. One possible synthetic route includes the bromination of acetophenone to introduce bromine atoms at the 3’ and 5’ positions, followed by an amination step to incorporate the amino group at the 4’ position. The reaction conditions for these steps may involve the use of bromine or bromine-containing reagents for the halogenation and ammonia or amine derivatives for the amination.
Industrial Production Methods
This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive bromine and amine reagents.
Chemical Reactions Analysis
Types of Reactions
4’-Amino-3’,5’-dibromoacetophenone can undergo various types of chemical reactions, including:
Nucleophilic Substitution Reactions: Due to the presence of bromine atoms, the compound is susceptible to nucleophilic substitution reactions where nucleophiles replace the bromine atoms.
Oxidation and Reduction Reactions: The amino group can participate in oxidation and reduction reactions, leading to the formation of different functional groups.
Condensation Reactions: The carbonyl group in the acetophenone core can undergo condensation reactions with various reagents.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as hydroxide ions, alkoxide ions, and amines. Reaction conditions typically involve solvents like ethanol or water and may require heating.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
Substitution Products: Depending on the nucleophile, products may include hydroxyl, alkoxy, or amino derivatives.
Oxidation Products: Oxidation of the amino group can lead to the formation of nitro or nitroso derivatives.
Reduction Products: Reduction of the carbonyl group can yield alcohol derivatives.
Scientific Research Applications
4’-Amino-3’,5’-dibromoacetophenone has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe for biological assays.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4’-Amino-3’,5’-dibromoacetophenone involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the dibromo substituents can enhance binding affinity through halogen bonding. These interactions can modulate the activity of the target enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3’,5’-Dibromoacetophenone: Lacks the amino group, making it less reactive in certain biological contexts.
4’-Aminoacetophenone: Lacks the dibromo substituents, resulting in different reactivity and binding properties.
4’-Amino-2’,6’-dibromoacetophenone: Similar structure but with bromine atoms at different positions, leading to variations in chemical and biological properties.
Uniqueness
4’-Amino-3’,5’-dibromoacetophenone is unique due to the specific positioning of the amino and dibromo groups, which confer distinct reactivity and binding characteristics. This makes it a valuable compound for targeted applications in research and industry.
Properties
IUPAC Name |
1-(4-amino-3,5-dibromophenyl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Br2NO/c1-4(12)5-2-6(9)8(11)7(10)3-5/h2-3H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDOXBJMFPXRNPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C(=C1)Br)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Br2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10511733 | |
Record name | 1-(4-Amino-3,5-dibromophenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10511733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22589-50-0 | |
Record name | 1-(4-Amino-3,5-dibromophenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10511733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.